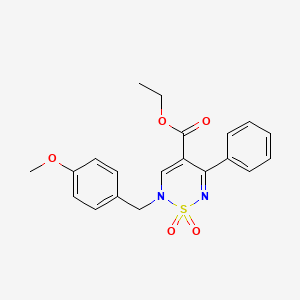![molecular formula C20H27N3O5 B2747086 N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan CAS No. 210481-85-9](/img/structure/B2747086.png)
N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole moiety, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the amide bond: The protected amino acid is then coupled with the appropriate indole derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated peptide synthesizers, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of the ester to the corresponding alcohol.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups. In medicinal chemistry, its indole moiety may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of an indole.
®-Methyl 2-(tert-butoxycarbonylamino)-3-(1H-pyrrol-3-YL)propanoate: Similar but with a pyrrole moiety instead of an indole.
Uniqueness
The presence of the indole moiety in ®-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-YL)propanoate provides unique electronic and steric properties, making it particularly useful in the synthesis of biologically active compounds and in studies of protein-ligand interactions.
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBSBPYDCIRPP-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
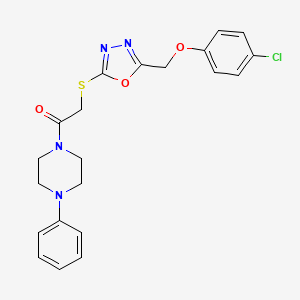
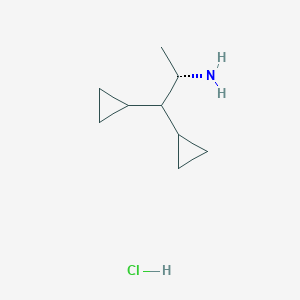
![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
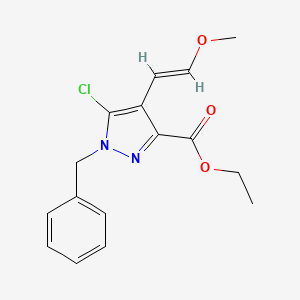
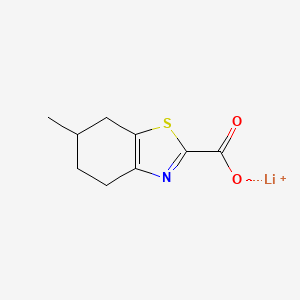
![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
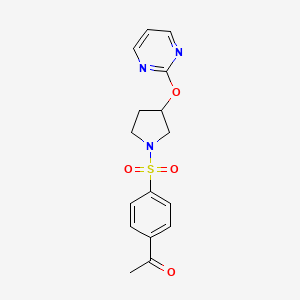
![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)
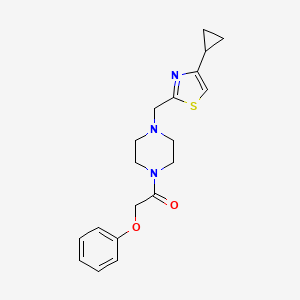
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)


